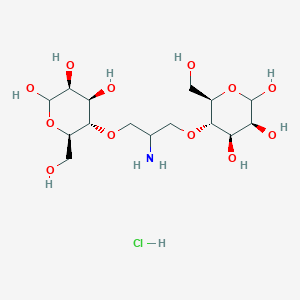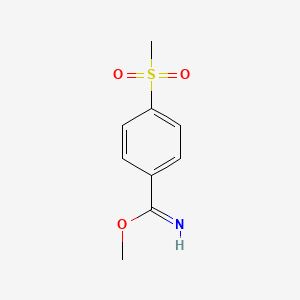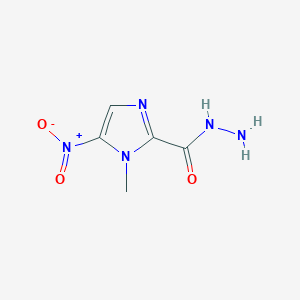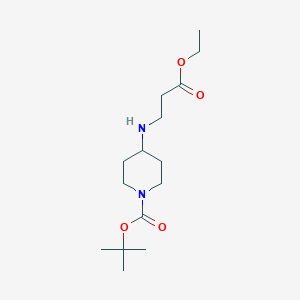
Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate: is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach bioactive molecules to piperidine scaffolds.
Medicine:
Drug Development:
Industry:
Catalysis: May serve as a ligand or catalyst in various industrial chemical reactions.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate largely depends on its functional groups. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal a reactive amine. The ester group can undergo hydrolysis to form carboxylic acids, which can participate in further reactions. The piperidine ring can interact with various biological targets, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 1-tert-Butoxycarbonyl-4-piperidone
- Ethyl 1-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate
Comparison:
- Ethyl 3-(1-tert-butoxycarbonyl-4-piperidyl)aminopropionate is unique due to its combination of an ethyl ester and a tert-butoxycarbonyl-protected piperidine ring, which provides versatility in synthetic applications.
- Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate and 1-tert-Butoxycarbonyl-4-piperidone are similar but lack the aminopropionate moiety, limiting their functionalization options.
- Ethyl 1-tert-butoxycarbonyl-4-oxo-3-piperidinecarboxylate has a similar structure but differs in the position and type of functional groups, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C15H28N2O4 |
|---|---|
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
tert-butyl 4-[(3-ethoxy-3-oxopropyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-13(18)6-9-16-12-7-10-17(11-8-12)14(19)21-15(2,3)4/h12,16H,5-11H2,1-4H3 |
InChI-Schlüssel |
JHANIWHHQRLKAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCNC1CCN(CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



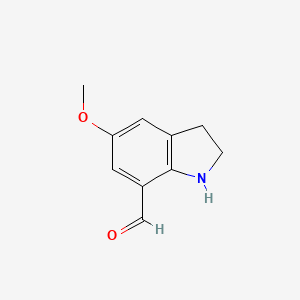
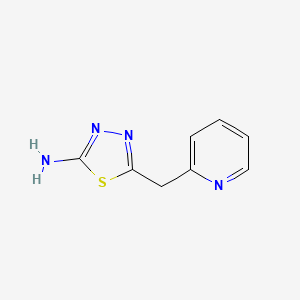

![1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine](/img/structure/B13867185.png)
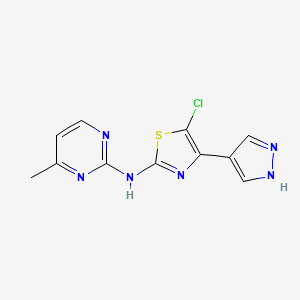
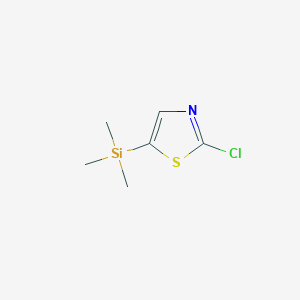
![N-[1-(3,5-Difluoropyridin-2-yl)ethyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13867191.png)
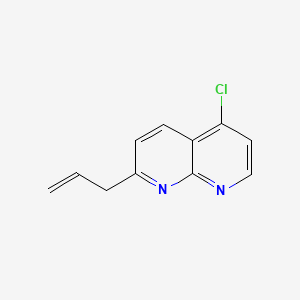
![1-[(4-Chlorophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13867194.png)
